N-Octylsphingosine N-Octylsphingosine C-8 ceramine is an analog of C-8 ceramide in which the carbonyl group of the ceramide is replaced by a methylene group. At a concentration of 10 µM, C-8 ceramine induces maximal DNA fragmentation in U937 cells after 6 hours of incubation, compared to 12 hours for C-8 ceramide.
Brand Name: Vulcanchem
CAS No.: 170926-06-4
VCID: VC21241631
InChI: InChI=1S/C26H53NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-26(29)25(24-28)27-23-21-19-10-8-6-4-2/h20,22,25-29H,3-19,21,23-24H2,1-2H3/b22-20+/t25-,26+/m0/s1
SMILES: CCCCCCCCCCCCCC=CC(C(CO)NCCCCCCCC)O
Molecular Formula: C26H53NO2
Molecular Weight: 411.7 g/mol

N-Octylsphingosine

CAS No.: 170926-06-4

Cat. No.: VC21241631

Molecular Formula: C26H53NO2

Molecular Weight: 411.7 g/mol

* For research use only. Not for human or veterinary use.

N-Octylsphingosine - 170926-06-4

Specification

Description C-8 ceramine is an analog of C-8 ceramide in which the carbonyl group of the ceramide is replaced by a methylene group. At a concentration of 10 µM, C-8 ceramine induces maximal DNA fragmentation in U937 cells after 6 hours of incubation, compared to 12 hours for C-8 ceramide.
CAS No. 170926-06-4
Molecular Formula C26H53NO2
Molecular Weight 411.7 g/mol
IUPAC Name (E,2S,3R)-2-(octylamino)octadec-4-ene-1,3-diol
Standard InChI InChI=1S/C26H53NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-26(29)25(24-28)27-23-21-19-10-8-6-4-2/h20,22,25-29H,3-19,21,23-24H2,1-2H3/b22-20+/t25-,26+/m0/s1
Standard InChI Key CSRGRGSMEUKQSD-XQAXIDAFSA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NCCCCCCCC)O
SMILES CCCCCCCCCCCCCC=CC(C(CO)NCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(CO)NCCCCCCCC)O

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